An In-depth Technical Guide to 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
An In-depth Technical Guide to 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique fused ring structure, incorporating a pyridine and an oxazine moiety with a chlorine substituent, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and in-depth analysis of its spectroscopic data. The potential for biological activity, drawing from related structures, is also discussed, highlighting its promise as a building block in the design of new pharmaceuticals.
Introduction
The pyrido[3,4-b]oxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor properties. The introduction of a chlorine atom at the 7-position of this scaffold can significantly influence its physicochemical properties and biological activity, making 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one a compound of particular interest for further investigation and development. This technical guide serves as a foundational resource for researchers, providing essential data and methodologies to facilitate its use in drug discovery and organic synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is critical for its application in research and development. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 184.58 g/mol | [1][2] |
| CAS Number | 928118-43-8 | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Store in an inert atmosphere at room temperature. | [3] |
Stability: The compound is noted to be stable under normal conditions. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at room temperature to prevent degradation.[3][5]
Synthesis
While a specific peer-reviewed synthesis protocol for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is not explicitly detailed in the available literature, a general and plausible synthetic route can be conceptualized based on established methods for analogous heterocyclic systems. The following proposed synthesis provides a logical and experimentally sound approach for its preparation.
A [label="2-Amino-5-chloro-4-hydroxypyridine"]; B [label="Ethyl Chloroformate"]; C [label="Intermediate Carbamate"]; D [label="7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one"];
A -> C [label=" Acylation \n (Base, Solvent)"]; B -> C; C -> D [label=" Intramolecular Cyclization \n (Heat/Base)"]; }
Proposed synthetic pathway for 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
Experimental Protocol:
Step 1: Acylation of 2-Amino-5-chloro-4-hydroxypyridine
-
To a solution of 2-amino-5-chloro-4-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate carbamate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate carbamate in a high-boiling point solvent such as dimethylformamide (DMF) or diphenyl ether.
-
Add a base, such as potassium carbonate or sodium hydride (1.5 eq), to the solution.
-
Heat the reaction mixture to a temperature between 100-150 °C and stir for 4-12 hours, monitoring the formation of the cyclized product by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one.
Spectroscopic Characterization
The structural elucidation of 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is confirmed through a combination of spectroscopic techniques. Although specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the oxazinone ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the heteroatoms.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling constant between these protons would be characteristic of ortho-coupling.
-
Methylene Protons: A singlet or two closely spaced doublets in the aliphatic region (typically δ 4.0-5.0 ppm) corresponding to the -CH₂- group in the oxazinone ring.
-
Amide Proton: A broad singlet for the N-H proton, which may be exchangeable with D₂O, typically appearing downfield (δ 10.0-12.0 ppm).
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) is characteristic of the amide carbonyl carbon.
-
Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the fused pyridine and oxazine rings. The carbon attached to the chlorine atom will show a characteristic chemical shift.
-
Methylene Carbon: A signal in the aliphatic region (δ 40-60 ppm) for the -CH₂- carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
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N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the amide carbonyl (C=O) stretching vibration.
-
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ for the C-O stretching of the ether linkage in the oxazine ring.
-
C-Cl Stretch: A weaker absorption band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 184, corresponding to the molecular weight of the compound.
-
Isotopic Peak (M+2): Due to the presence of a chlorine atom, an isotopic peak at m/z 186 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.[5]
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of CO, HCl, or cleavage of the oxazinone ring, leading to characteristic fragment ions.
Potential Biological Activity and Applications
While specific biological studies on 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one are limited in the public domain, the broader class of pyrido-oxazines and related chloro-substituted heterocyclic compounds have demonstrated a range of pharmacological activities.
-
Anticancer Potential: Many quinoline and pyridine-based heterocyclic compounds, including those with chloro-substituents, have been investigated as potential anticancer agents.[6][7] The 7-chloroquinoline moiety is a key pharmacophore in several established drugs.
-
Antimicrobial Activity: Fused heterocyclic systems containing pyridine and oxazine rings have shown promise as antimicrobial agents.[8] The presence of the chlorine atom may enhance this activity.
-
Enzyme Inhibition: The rigid, planar structure of the fused ring system makes it a candidate for interaction with enzyme active sites. For instance, related compounds have been studied for their potential to inhibit various kinases and other enzymes implicated in disease.
The 7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one scaffold serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The reactivity of the N-H group and the potential for substitution on the aromatic ring allow for diverse chemical modifications to explore structure-activity relationships (SAR).
Core [label="7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one Scaffold"]; R1 [label="N-H Position \n (Alkylation, Acylation, etc.)"]; R2 [label="Aromatic Ring \n (Nucleophilic/Electrophilic Substitution)"]; Activity [label="Biological Activity \n (Anticancer, Antimicrobial, etc.)"];
Core -> R1 [label="Modification Site"]; Core -> R2 [label="Modification Site"]; R1 -> Activity [label="Modulates"]; R2 -> Activity [label="Modulates"]; }
Potential sites for chemical modification to explore structure-activity relationships.
Conclusion
7-Chloro-1H-pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound with significant potential for applications in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its known chemical properties, a plausible and detailed synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics. While further experimental validation of its physical properties and a thorough investigation of its biological activities are warranted, the information presented here serves as a critical resource for researchers aiming to unlock the full potential of this promising molecular scaffold.
References
- Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. The Royal Society of Chemistry. 2013.
- (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI.
-
7-Chloro-1h-pyrido[3,4-b][1][8]oxazin-2(3h)-one. Sunway Pharm Ltd.
-
7-chloro-2,3-dihydro-1H-pyrido[3,4-b][1][8]oxazine(1446001-87-1) 1 H NMR. ChemicalBook.
- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI.
-
Classic 7-chloro-1h-pyrido[3,4-b][1][8]oxazin-2(3h)-one In Multiple Colors [FG1HXiNt].
- 7-CHLORO-6-PROPYL-1,4-DIHYDRO-PYRIDO-[2,3-B]-PYRAZINE-2,3-DIONE-N-OXIDE.
-
7-chloro-1h-pyrido[3,4-b][1][8]oxazin-2(3h)-one. ChemUniverse.
-
An Efficient Synthesis of 7-(Arylmethyl)-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][8][9]oxazines. ResearchGate. 2010.
- H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
-
Synthesis of 2H-benzo[b][1][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. 2011.
- Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles.
- 7-CHLORO-2H-PYRIDO[2,3-B]-1,4-OXAZIN-3(4H)-ONE CAS. ChemicalBook.
- mass spectra - the M+2 peak. Chemguide.
- Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Mass Spectrometry Fragment
- Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed. 2008.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
-
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][8][10]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?. PubMed.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC.
- Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.
- 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. PubMed. 2025.
- Novel Process for Preparation of Oxazolonone, Benzoxazolonone. Oriental Journal of Chemistry.
-
7-Chloro-1H-pyrido[3,4-b][1][8]oxazin-2(3H)-one. CymitQuimica.
- A co-fractionation mass spectrometry-based prediction of protein complex assemblies in the developing rice aleurone-subaleurone. PubMed Central.
- How to Read and Interpret FTIR Spectroscope of Organic Material.
- BJOC - Search Results. Beilstein Journals.
- 13-Plex DeAla Isobaric Reagents for High-Throughput Proteome Quantific
- 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, N-oxide | C18H20FN3O5 | CID 146154. PubChem.
- Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. PMC. 2022.
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. 2021.
Sources
- 1. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Chloro-1h-pyrido[3,4-b][1,4]oxazin-2(3h)-one - CAS:928118-43-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A co-fractionation mass spectrometry-based prediction of protein complex assemblies in the developing rice aleurone-subaleurone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
